(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol
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Overview
Description
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol is an organic compound with a unique structure that includes a quinoline ring and a chiral center at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and 2-methylpropanal.
Formation of Intermediate: The quinoline is first functionalized to introduce a suitable leaving group, followed by a nucleophilic addition of 2-methylpropanal to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline compounds.
Substitution: Compounds with substituted functional groups at the hydroxyl position.
Scientific Research Applications
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-3-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a quinoline ring.
(2S)-2-Methyl-3-quinolin-3-ylbutan-1-ol: Similar structure with an additional carbon in the side chain.
(2S)-2-Methyl-3-quinolin-3-ylpropan-2-ol: Similar structure with the hydroxyl group on the second carbon.
Uniqueness
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol is unique due to the presence of the quinoline ring, which imparts specific chemical and biological properties. The chiral center also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-3-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)6-11-7-12-4-2-3-5-13(12)14-8-11/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQPLLDRWTTPK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2N=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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